Aldoxycarb
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Overview
Description
Aldoxycarb is a chemical compound primarily used as an insecticide and nematicide. It is the sulfone analogue of aldicarb and is known for its effectiveness in controlling sucking and chewing pests. This compound is highly soluble in water and volatile, with a tendency to leach into groundwater. It is not persistent in soil systems but may be stable in aquatic systems under certain conditions .
Mechanism of Action
Aldoxycarb, also known as Sulfocarb, is a carbamate pesticide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning it can suppress the action of acetylcholine esterase temporarily .
Pharmacokinetics
It is known that this compound is highly soluble in water and volatile . These properties suggest that this compound can be easily absorbed and distributed in the environment, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This can disrupt normal nerve function, which is why this compound is effective as a pesticide.
Action Environment
This compound is highly soluble in water and volatile, which means it has a tendency to leach into groundwater . . These environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Aldoxycarb is a potent acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of nerve cells. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to overstimulation of the nervous system .
Cellular Effects
This compound is toxic to a variety of organisms, including mammals, most aquatic life, and earthworms . It affects cellular function by disrupting normal neurotransmission due to its inhibitory effect on acetylcholinesterase . This can lead to a range of effects, from overstimulation of the nervous system to potential neurotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase . By binding to the active site of this enzyme, this compound prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound is not persistent in soil systems but may be stable in aquatic systems under certain conditions
Dosage Effects in Animal Models
The effects of this compound in animal models are largely dependent on the dosage. It has high mammalian acute toxicity
Transport and Distribution
This compound, due to its high solubility in water and volatility, has a tendency to leach to groundwater This suggests that it can be easily transported and distributed in the environment
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be present in the synaptic cleft of nerve cells where this enzyme is located
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldoxycarb can be synthesized through the oxidation of aldicarb. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to convert aldicarb into its sulfone analogue, this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain this compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: Aldoxycarb undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce other sulfone derivatives.
Reduction: It can be reduced back to aldicarb under specific conditions.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various sulfone and sulfoxide derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Aldoxycarb has several applications in scientific research, including:
Chemistry: Used as a model compound to study sulfone chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on cholinesterase enzymes.
Industry: Utilized in agricultural settings to control pests in crops such as cotton, potatoes, and sugarbeet.
Comparison with Similar Compounds
Aldicarb: The parent compound of aldoxycarb, used as an insecticide and nematicide.
Carbaryl: Another carbamate pesticide with a similar mode of action.
Methomyl: A carbamate insecticide with broad-spectrum activity.
Uniqueness: this compound is unique due to its sulfone structure, which imparts different chemical properties compared to other carbamate pesticides. Its high solubility in water and volatility make it particularly effective in certain environmental conditions .
Properties
CAS No. |
1646-88-4 |
---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |
InChI Key |
YRRKLBAKDXSTNC-UITAMQMPSA-N |
Isomeric SMILES |
CC(C)(/C=N\OC(=O)NC)S(=O)(=O)C |
SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
Appearance |
Solid powder |
melting_point |
141.0 °C |
1646-88-4 | |
physical_description |
Aldicarb sulfone is a white crystalline solid. Insecticide. White solid; [CAMEO] |
Pictograms |
Acute Toxic; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aldicarb sulfone aldoxycarb Temik sulfone |
vapor_pressure |
0.00009 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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